3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 797780-55-3
VCID: VC21370049
InChI: InChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3
SMILES: COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Molecular Formula: C15H13NO2S
Molecular Weight: 271.3g/mol

3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one

CAS No.: 797780-55-3

Cat. No.: VC21370049

Molecular Formula: C15H13NO2S

Molecular Weight: 271.3g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one - 797780-55-3

Specification

CAS No. 797780-55-3
Molecular Formula C15H13NO2S
Molecular Weight 271.3g/mol
IUPAC Name 3-[(2-methoxyphenyl)methyl]-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C15H13NO2S/c1-18-13-8-4-2-6-11(13)10-16-12-7-3-5-9-14(12)19-15(16)17/h2-9H,10H2,1H3
Standard InChI Key RGJCZMUABOHCBU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O
Canonical SMILES COC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O

Introduction

Chemical Structure and Classification

3-(2-Methoxybenzyl)benzo[d]thiazol-2(3H)-one belongs to the broader class of benzothiazole derivatives, specifically to the benzo[d]thiazol-2(3H)-one subclass. The core structure consists of a fused benzothiazole ring system with a carbonyl group at the 2-position, creating the 2(3H)-one moiety. The distinctive feature of this particular derivative is the 2-methoxybenzyl substituent at the 3-position of the benzothiazole ring.

Structural Components

The molecular structure of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one can be broken down into three key components:

  • The benzothiazole core - a bicyclic ring system containing both sulfur and nitrogen

  • The 2(3H)-one functionality - a carbonyl group at the 2-position

  • The 2-methoxybenzyl substituent - attached at the N-3 position

The benzothiazole scaffold represents one of the most important heterocyclic molecules containing nitrogen and sulfur within fused benzene and thiazole rings . This structural framework confers specific chemical and biological properties that make it valuable in pharmaceutical research.

Comparative Structural Analysis

Physicochemical Properties

The physicochemical properties of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one are crucial for understanding its behavior in biological systems and its potential applications.

Basic Physical Properties

Table 1: Estimated Physicochemical Properties of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one

PropertyValueSignificance
Molecular FormulaC₁₅H₁₃NO₂SComposition determines reactivity
Molecular WeightApproximately 271.34 g/molAffects absorption and distribution
AppearanceCrystalline solid (predicted)Physical form influences handling
SolubilityLikely soluble in organic solvents like DMSO, methanolImportant for formulation and testing
Log P (Predicted)~3.0-3.5Indicates moderate lipophilicity

Structural Characteristics

The presence of the 2-methoxybenzyl group at the N-3 position likely imparts specific characteristics that distinguish this compound from other benzothiazole derivatives. The methoxy substituent on the benzyl group can participate in hydrogen bonding interactions, potentially enhancing binding to biological targets. Additionally, the methoxy group's electron-donating properties may influence the electron density distribution across the entire molecule.

Synthesis Methodologies

Understanding the synthetic routes to 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one is essential for its production and potential modifications.

N-Alkylation Approach

The most direct approach likely involves N-alkylation of benzo[d]thiazol-2(3H)-one with 2-methoxybenzyl halide. Similar compounds have been prepared through one-step nucleophilic substitution reactions introducing benzyl groups to the benzothiazole scaffold . This approach typically employs:

  • Benzo[d]thiazol-2(3H)-one as the starting material

  • 2-Methoxybenzyl halide (bromide or chloride) as the alkylating agent

  • A suitable base (e.g., K₂CO₃, NaH) in an appropriate solvent

  • Moderate heating conditions to facilitate the reaction

Comparative Synthesis Methods

Table 2: Comparison of Potential Synthesis Methods for 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one

MethodKey ReagentsConditionsPotential YieldAdvantages
Conventional N-alkylation2-Methoxybenzyl bromide, K₂CO₃, DMF60-80°C, 8-10 h60-75% (estimated)Simple one-step procedure
Microwave-assisted2-Methoxybenzyl bromide, K₂CO₃, DMFMicrowave irradiation, 5-10 min70-85% (estimated)Rapid reaction, higher yield
Phase-transfer catalysis2-Methoxybenzyl bromide, NaOH, TBABRoom temperature, 3-4 h65-80% (estimated)Mild conditions, environmentally friendly

Based on synthesis methods of similar compounds, microwave-assisted synthesis might offer advantages over conventional heating methods, particularly in terms of reaction time and potentially higher yields, as observed with related benzothiazole derivatives .

Characterization Techniques

The structural confirmation of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one would typically involve:

  • FT-IR spectroscopy - to identify key functional groups

  • ¹H NMR - to confirm proton environments, particularly the methoxy group and benzyl CH₂

  • ¹³C NMR - to verify carbon environments

  • Mass spectrometry - to confirm molecular weight and fragmentation pattern

Expected key spectral features would include:

  • IR: C=O stretching (~1700 cm⁻¹), C-O-C stretching (~1250 cm⁻¹)

  • ¹H NMR: Methoxy singlet (~3.8 ppm), benzyl CH₂ (~5.0 ppm), aromatic protons (6.8-8.0 ppm)

  • Mass spectrum: Molecular ion peak at m/z 271

Comparative Analysis with Related Compounds

Understanding the position of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one within the broader context of benzothiazole derivatives provides valuable insights into its potential properties and applications.

Structural Comparison

Table 3: Comparison of 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one with Related Compounds

CompoundCore StructureN-3 SubstituentKey DifferencesNotable Properties
3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-oneBenzo[d]thiazol-2(3H)-one2-methoxybenzylFocus compoundUnder investigation
3-(benzo[d]thiazol-2-yl)-2-((substituted aryl)thiazolidin-4-oneBenzo[d]thiazol with thiazolidin-4-oneVarious aryl groupsAdditional thiazolidinone ringAnti-tubercular activity
Thiazolo[3,2-a]benzimidazol-3-onesFused tricyclic systemN/ADifferent heterocyclic systemPotential antitrichinellosis activity
7-methylbenzo imidazo[2,1-b]thiazol-3(2H)-oneFused tricyclic systemN/AAdditional methyl group at position 7Characterized by spectroscopic methods

Functional Analysis

The specific positioning of the 2-methoxybenzyl group at the N-3 position of the benzothiazole ring likely influences several functional aspects:

  • Electronic effects: The methoxy group can donate electrons through resonance, potentially altering the electron density distribution in the benzothiazole ring.

  • Steric considerations: The ortho-methoxy group on the benzyl substituent creates a specific spatial arrangement that may influence binding to biological targets.

  • Conformational flexibility: The benzyl linker provides rotational freedom, potentially allowing the molecule to adopt multiple conformations.

Research Status and Future Directions

Future Research Directions

Several promising directions for future research on 3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one include:

Synthetic Innovations

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of alternative substituents at the 2-position of the benzyl group

  • Investigation of modifications to other positions of the benzothiazole scaffold

Biological Evaluation

  • Comprehensive screening for antimicrobial activity, particularly against Mycobacterium tuberculosis

  • Assessment of potential anticancer, anti-inflammatory, and antiviral properties

  • Structure-activity relationship studies to optimize biological activity

Molecular Modeling

  • Computational studies to predict binding interactions with potential biological targets

  • Investigation of structure-property relationships to guide further structural modifications

  • Quantum mechanical calculations to understand electronic properties and reactivity

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